molecular formula C15H12ClN3O2S2 B6523391 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 890833-70-2

4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6523391
CAS No.: 890833-70-2
M. Wt: 365.9 g/mol
InChI Key: VMQVVVUUVPWEJE-UHFFFAOYSA-N
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Description

4-Chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a pyridine ring, a thiazole ring, and a sulfonamide group

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including signal transduction pathways and metabolic pathways . The downstream effects of these changes can include altered cell function, changes in gene expression, and effects on cell growth and survival.

Pharmacokinetics

Similar compounds are generally well-absorbed and widely distributed in the body . They may be metabolized by various enzymes in the liver and other tissues, and excreted in the urine and feces . The bioavailability of the compound can be influenced by factors such as its solubility, stability, and interactions with transport proteins.

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, altering cell signaling, and affecting cell growth and survival .

Action Environment

The action, efficacy, and stability of 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues . For example, the compound’s activity may be affected by the presence of other drugs or substances that compete for the same targets or that affect the same pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and thiazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

  • Suzuki-Miyaura Cross-Coupling: This method involves the use of boronic acids and palladium catalysts to couple the pyridine and thiazole derivatives.

  • Heteroarylation: This approach involves the direct arylation of the thiazole ring with the pyridine derivative under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions, with conditions varying based on the specific reagents involved.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug design and optimization.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may also be exploited in the development of new chemical processes and technologies.

Comparison with Similar Compounds

  • 4-Chloro-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide: This compound lacks the thiazole ring present in the target compound.

  • 4-Chloro-N-(thiazol-4-ylmethyl)benzene-1-sulfonamide: This compound lacks the pyridine ring present in the target compound.

Uniqueness: 4-Chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is unique due to the presence of both the pyridine and thiazole rings, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-9-13-10-22-15(19-13)11-2-1-7-17-8-11/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQVVVUUVPWEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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